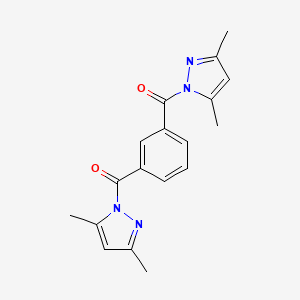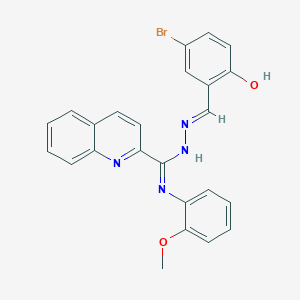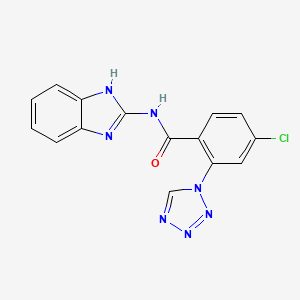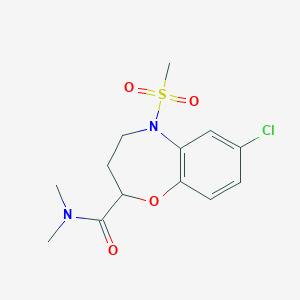![molecular formula C21H27FN2O B6055282 2-[1-(2-fluorobenzyl)-4-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6055282.png)
2-[1-(2-fluorobenzyl)-4-(4-methylbenzyl)-2-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(2-fluorobenzyl)-4-(4-methylbenzyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as FMeNER-D2 and has been studied extensively for its ability to modulate dopamine receptors in the brain.
作用機序
The mechanism of action of 2-[1-(2-fluorobenzyl)-4-(4-methylbenzyl)-2-piperazinyl]ethanol involves the modulation of dopamine receptors in the brain. Specifically, FMeNER-D2 acts as a partial agonist at the D2 dopamine receptor and a full agonist at the D3 dopamine receptor. This results in the modulation of dopamine signaling in the brain, which can have therapeutic effects in psychiatric disorders and Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[1-(2-fluorobenzyl)-4-(4-methylbenzyl)-2-piperazinyl]ethanol have been extensively studied in animal models. FMeNER-D2 has been shown to increase dopamine release in the prefrontal cortex, which is involved in executive function and decision-making. It has also been shown to increase dopamine release in the striatum, which is involved in motor function. These effects make FMeNER-D2 a potential treatment for both psychiatric disorders and Parkinson's disease.
実験室実験の利点と制限
One advantage of using 2-[1-(2-fluorobenzyl)-4-(4-methylbenzyl)-2-piperazinyl]ethanol in lab experiments is its specificity for dopamine receptors. This allows for targeted modulation of dopamine signaling in the brain. However, one limitation of using FMeNER-D2 in lab experiments is its potential toxicity. High doses of FMeNER-D2 have been shown to cause liver damage in animal models, which limits its potential therapeutic use.
将来の方向性
There are several future directions for research on 2-[1-(2-fluorobenzyl)-4-(4-methylbenzyl)-2-piperazinyl]ethanol. One direction is to further explore its potential therapeutic use in psychiatric disorders and Parkinson's disease. Another direction is to investigate its potential use as a research tool for studying dopamine signaling in the brain. Additionally, further research is needed to optimize the synthesis method of FMeNER-D2 to improve yield and purity.
合成法
The synthesis of 2-[1-(2-fluorobenzyl)-4-(4-methylbenzyl)-2-piperazinyl]ethanol involves the reaction of 2-fluorobenzyl chloride with 4-(4-methylbenzyl)piperazine in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced using sodium borohydride to form the final product. This synthesis method has been reported in several scientific publications and has been optimized for high yield and purity.
科学的研究の応用
2-[1-(2-fluorobenzyl)-4-(4-methylbenzyl)-2-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications. It has been shown to modulate dopamine receptors in the brain, which makes it a potential treatment for psychiatric disorders such as schizophrenia and depression. FMeNER-D2 has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to improve motor function in animal models.
特性
IUPAC Name |
2-[1-[(2-fluorophenyl)methyl]-4-[(4-methylphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN2O/c1-17-6-8-18(9-7-17)14-23-11-12-24(20(16-23)10-13-25)15-19-4-2-3-5-21(19)22/h2-9,20,25H,10-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVFSQGUKGBCGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(C(C2)CCO)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2-Fluorobenzyl)-4-(4-methylbenzyl)-2-piperazinyl]ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-{[(2-ethyl-1-piperidinyl)carbonothioyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B6055212.png)


![4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-(3-fluorobenzyl)morpholine](/img/structure/B6055231.png)
![N-(4'-fluoro-3-biphenylyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinecarboxamide](/img/structure/B6055236.png)
![1-(2-fluorobenzyl)-N-methyl-N-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinamine](/img/structure/B6055250.png)
![2-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B6055269.png)
![2-methylbenzaldehyde [5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6055275.png)
![3-{3-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-3-oxopropyl}-1H-indole](/img/structure/B6055284.png)


![2,6-difluoro-N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}benzamide](/img/structure/B6055301.png)
![methyl 1-cyclopropyl-7-(2-furyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6055307.png)
